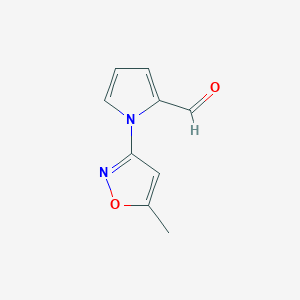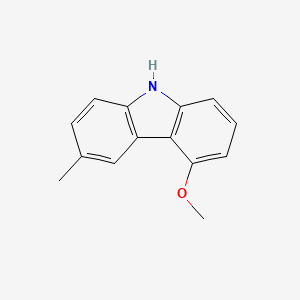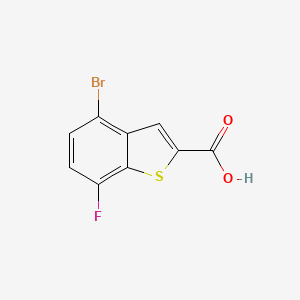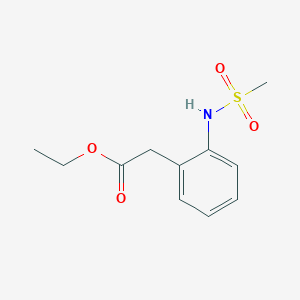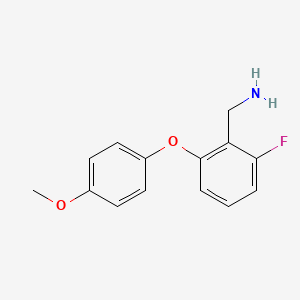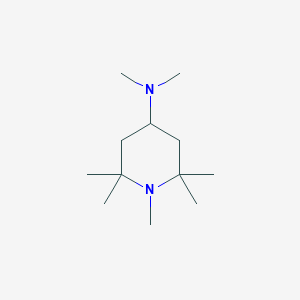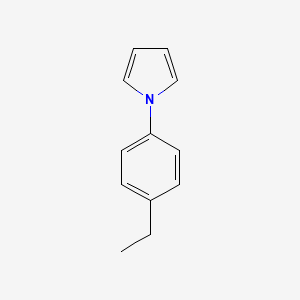
1-(4-ethylphenyl)-1H-pyrrole
描述
1-(4-Ethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-ethylphenyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.
作用机制
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
Based on the interaction of structurally similar compounds with their targets, it can be hypothesized that 1-(4-ethylphenyl)-1h-pyrrole may interact with its target protein in a way that modulates the protein’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the potential target mentioned above, it could be involved in pathways related to cell growth and differentiation
Result of Action
Based on its potential target, it could influence cellular processes such as cell growth, differentiation, and the mitotic cycle .
生化分析
Biochemical Properties
1-(4-ethylphenyl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. Additionally, this compound has been observed to bind to albumin, a major transport protein in the blood, affecting its distribution and bioavailability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, including the upregulation or downregulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates. Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These binding interactions can result in changes in cellular function and overall cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of reactive metabolites and the subsequent interaction with cellular biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific cellular pathways without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These toxic effects are likely due to the formation of reactive metabolites and the subsequent interaction with cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo oxidation, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to form more polar compounds that are readily excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can bind to albumin in the blood, affecting its distribution and bioavailability. Additionally, this compound can interact with specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. These interactions can influence the localization and accumulation of this compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization. The subcellular localization of this compound can influence its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with an amine, followed by cyclization to form the pyrrole ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the use of 4-ethylphenylhydrazine and an α,β-unsaturated carbonyl compound, which undergoes cyclization under thermal or catalytic conditions to yield the desired pyrrole.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(4-Ethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
科学研究应用
1-(4-Ethylphenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrroles and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including drug development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.
相似化合物的比较
1-(4-Ethylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrrole: Lacks the ethyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-1H-pyrrole: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(4-Chlorophenyl)-1H-pyrrole: The presence of a chlorine atom introduces different electronic and steric effects, affecting its chemical behavior.
属性
IUPAC Name |
1-(4-ethylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTKQDKQUCWRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309737 | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-78-8 | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


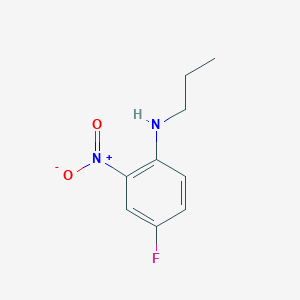
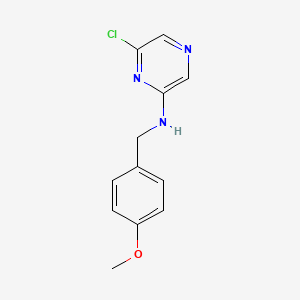
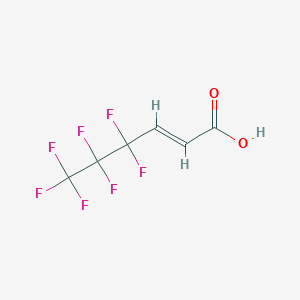
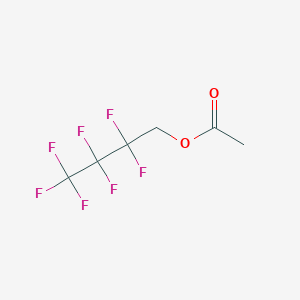
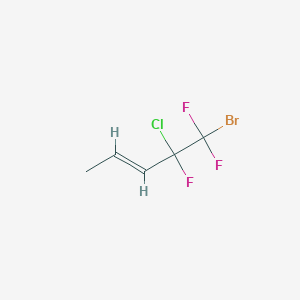
![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)
